molecular formula C10H22ClN B8186218 2-Cyclooctyl-ethylamine hydrochloride

2-Cyclooctyl-ethylamine hydrochloride

Cat. No.: B8186218
M. Wt: 191.74 g/mol
InChI Key: NOHDGICPFYAJNG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclooctyl-ethylamine hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Cyclooctyl-ethylamine hydrochloride undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: Reacts with alkyl halides to form substituted amines.

    Oxidation: Can be oxidized to form corresponding amides or nitriles.

    Reduction: Reduction reactions can convert it back to the parent amine.

    Acylation: Reacts with acid chlorides to form amides

Common Reagents and Conditions

    Nucleophilic Substitution: Alkyl halides, typically under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Acylation: Acid chlorides or anhydrides in the presence of a base

Major Products

    Substituted Amines: From nucleophilic substitution.

    Amides or Nitriles: From oxidation.

    Parent Amine: From reduction.

    Amides: From acylation

Scientific Research Applications

2-Cyclooctyl-ethylamine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclooctyl-ethylamine hydrochloride involves its interaction with various molecular targets. It acts as a nucleophile in chemical reactions, forming bonds with electrophilic centers. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

    2-Cyclohexyl-ethylamine hydrochloride: Similar structure but with a cyclohexyl group instead of a cyclooctyl group.

    2-Cyclopentyl-ethylamine hydrochloride: Contains a cyclopentyl group.

    2-Cycloheptyl-ethylamine hydrochloride: Contains a cycloheptyl group .

Uniqueness

2-Cyclooctyl-ethylamine hydrochloride is unique due to its larger cyclooctyl ring, which can influence its steric and electronic properties. This uniqueness can affect its reactivity and interactions in chemical and biological systems, making it a valuable compound for specific applications .

Properties

IUPAC Name

2-cyclooctylethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N.ClH/c11-9-8-10-6-4-2-1-3-5-7-10;/h10H,1-9,11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOHDGICPFYAJNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)CCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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